2-(2-Aminoethylamino)-4-(2-ethylanilino)-4-oxobutanoic acid
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Overview
Description
2-(2-Aminoethylamino)-4-(2-ethylanilino)-4-oxobutanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes both amino and anilino groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 2-(2-Aminoethylamino)-4-(2-ethylanilino)-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 2-ethylaniline with ethyl 2-bromoacetate to form an intermediate, which is then reacted with ethylenediamine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reactions.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
2-(2-Aminoethylamino)-4-(2-ethylanilino)-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The amino and anilino groups in the compound can participate in substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2-Aminoethylamino)-4-(2-ethylanilino)-4-oxobutanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme interactions and as a substrate for various biochemical assays.
Medicine: The compound has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Aminoethylamino)-4-(2-ethylanilino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The amino and anilino groups in the compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular processes and biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
2-(2-Aminoethylamino)-4-(2-ethylanilino)-4-oxobutanoic acid can be compared with other similar compounds, such as:
2-(2-Aminoethylamino)-4-(2-methylanilino)-4-oxobutanoic acid: This compound has a similar structure but with a methyl group instead of an ethyl group, leading to different chemical properties and reactivity.
2-(2-Aminoethylamino)-4-(2-chloroanilino)-4-oxobutanoic acid:
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
IUPAC Name |
2-(2-aminoethylamino)-4-(2-ethylanilino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-2-10-5-3-4-6-11(10)17-13(18)9-12(14(19)20)16-8-7-15/h3-6,12,16H,2,7-9,15H2,1H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWKZAMVPFUPEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CC(C(=O)O)NCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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